Simiarenol Acetate vs. β-Amyrin Acetate: Divergent Primary Enzymatic Targets
The parent triterpenoid, simiarenol, has been identified as a potent 5α-reductase inhibitor, a target relevant to androgenic alopecia and benign prostatic hyperplasia [1]. This enzymatic activity profile contrasts sharply with that of β-amyrin acetate, a structurally similar triterpenoid acetate, which primarily inhibits HMG-CoA reductase (HMGCR) and soluble epoxide hydrolase (sEH) with an IC50 of 3.4 μM . This target divergence demonstrates that simiarenol acetate is not a functional substitute for β-amyrin acetate in assays probing steroid hormone metabolism.
| Evidence Dimension | Primary Enzymatic Target |
|---|---|
| Target Compound Data | 5α-Reductase (qualitative potent inhibition) |
| Comparator Or Baseline | β-Amyrin acetate: HMGCR and sEH |
| Quantified Difference | Target specificity is divergent (qualitative difference) |
| Conditions | Literature-derived target annotation (in vitro enzymatic assays) |
Why This Matters
This target-level divergence dictates that simiarenol acetate and β-amyrin acetate are appropriate for distinct research programs; procurement decisions must be guided by the specific enzymatic pathway under investigation.
- [1] Kingroungpet, K. (1994). Bioactive compounds from the root bark of Artocarpus lakoocha [Master's thesis, Chulalongkorn University]. CUIR. View Source
